4-[[2-Hydroxy-3-[(4-methoxyphenyl)methoxy]propyl]amino]cyclohexan-1-ol
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Overview
Description
4-[[2-Hydroxy-3-[(4-methoxyphenyl)methoxy]propyl]amino]cyclohexan-1-ol is a complex organic compound with a unique structure that includes a cyclohexanol core substituted with a hydroxypropylamino group and a methoxyphenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-Hydroxy-3-[(4-methoxyphenyl)methoxy]propyl]amino]cyclohexan-1-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Hydroxypropylamino Intermediate: This step involves the reaction of a suitable amine with an epoxide to form the hydroxypropylamino intermediate.
Introduction of the Methoxyphenylmethoxy Group: The intermediate is then reacted with a methoxyphenylmethoxy compound under suitable conditions to introduce the methoxyphenylmethoxy group.
Cyclohexanol Core Formation: The final step involves the cyclization of the intermediate to form the cyclohexanol core.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[[2-Hydroxy-3-[(4-methoxyphenyl)methoxy]propyl]amino]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can yield alcohols or amines.
Scientific Research Applications
4-[[2-Hydroxy-3-[(4-methoxyphenyl)methoxy]propyl]amino]cyclohexan-1-ol has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: The compound can be used in studies to understand its effects on biological systems, including its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 4-[[2-Hydroxy-3-[(4-methoxyphenyl)methoxy]propyl]amino]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxyphenylacetone: This compound has a similar methoxyphenyl group but differs in its overall structure and functional groups.
4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol: This compound also contains a methoxyphenyl group but has different substituents and a different core structure.
Uniqueness
4-[[2-Hydroxy-3-[(4-methoxyphenyl)methoxy]propyl]amino]cyclohexan-1-ol is unique due to its specific combination of functional groups and its cyclohexanol core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
4-[[2-hydroxy-3-[(4-methoxyphenyl)methoxy]propyl]amino]cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4/c1-21-17-8-2-13(3-9-17)11-22-12-16(20)10-18-14-4-6-15(19)7-5-14/h2-3,8-9,14-16,18-20H,4-7,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGRWGQYSQYJRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCC(CNC2CCC(CC2)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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